Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate
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Overview
Description
Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate is an organic compound with a complex structure that includes a cyano group, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-(hydroxymethyl)benzoic acid with methyl cyanoacetate in the presence of a base to form the ester linkage. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the hydroxymethyl group reacts with a piperidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-carboxybenzoic acid derivatives.
Reduction: Formation of 2-amino-4-[4-(hydroxymethyl)-1-piperidyl]benzoate.
Substitution: Formation of various substituted benzoate esters.
Scientific Research Applications
Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the piperidine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxymethyl)benzoate
- Methyl 2-cyano-4-piperidylbenzoate
- Methyl 2-cyano-4-(hydroxymethyl)benzoate
Uniqueness
Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate is unique due to the presence of both a cyano group and a piperidine ring, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
methyl 2-cyano-4-[4-(hydroxymethyl)piperidin-1-yl]benzoate |
InChI |
InChI=1S/C15H18N2O3/c1-20-15(19)14-3-2-13(8-12(14)9-16)17-6-4-11(10-18)5-7-17/h2-3,8,11,18H,4-7,10H2,1H3 |
InChI Key |
PITGHLJPKRHZLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCC(CC2)CO)C#N |
Origin of Product |
United States |
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